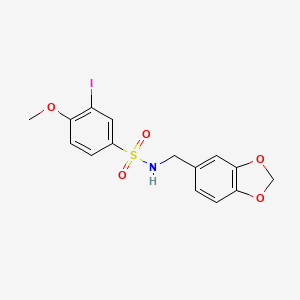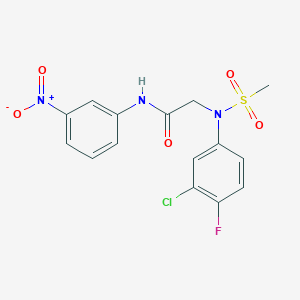![molecular formula C20H13FN2O3 B3602437 (2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3602437.png)
(2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Overview
Description
(2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group on the aromatic ring can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: The fluorine atom can be introduced using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the enenitrile: This step involves the formation of the double bond and the nitrile group, which can be achieved through condensation reactions using appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the furan ring could lead to ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, and electronic materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
- (2Z)-2-(4-bromophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
- (2Z)-2-(4-methylphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
(Z)-2-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-13-10-17(23(24)25)6-8-19(13)20-9-7-18(26-20)11-15(12-22)14-2-4-16(21)5-3-14/h2-11H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUODMGEAXOSBN-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-5-iodo-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3602367.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B3602372.png)
![methyl 4-methyl-3-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3602378.png)
![N-cyclohexyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3602385.png)
![2-chloro-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B3602393.png)

![5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3602404.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3602418.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine](/img/structure/B3602423.png)
![N-(3-hydroxyphenyl)-4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3602440.png)
![N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B3602442.png)
![N-(5-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3602447.png)
